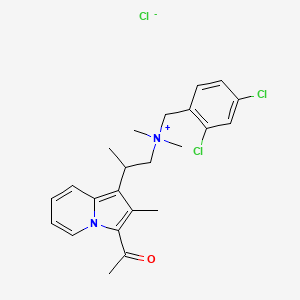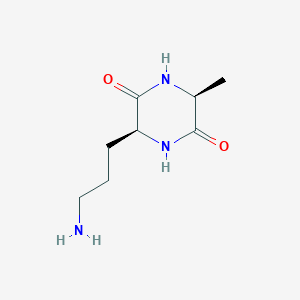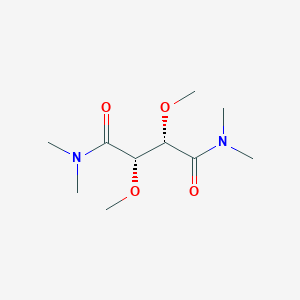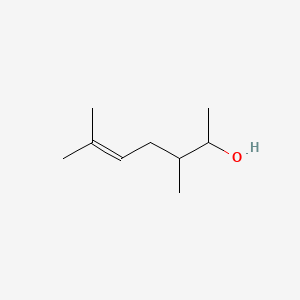
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions. The subsequent steps involve the introduction of the 2,4-dichlorobenzyl group and the dimethylammonium moiety through nucleophilic substitution reactions. The final product is obtained by quaternization of the tertiary amine with methyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the preparation of the indolizine core, followed by the sequential introduction of the functional groups under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indolizine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, (2,4-dimethyl-5-hydroxyphenyl)trimethyl-, bromide
- Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-oxydiethylenedi-, ditartrate
Uniqueness
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the indolizine core and the 2,4-dichlorobenzyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Eigenschaften
| 66902-88-3 | |
Molekularformel |
C23H27Cl3N2O |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H27Cl2N2O.ClH/c1-15(13-27(4,5)14-18-9-10-19(24)12-20(18)25)22-16(2)23(17(3)28)26-11-7-6-8-21(22)26;/h6-12,15H,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OSNVOXSAPFOFOC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=C1C(C)C[N+](C)(C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)



